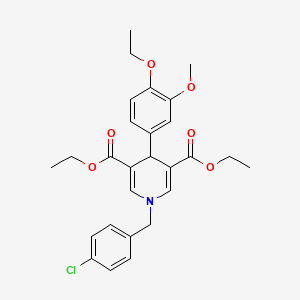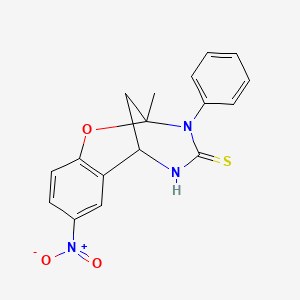
2-methyl-8-nitro-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-8-nitro-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione: is a heterocyclic compound with a unique fused ring system. Let’s break down its name:
2-methyl: Indicates a methyl group (CH₃) attached at the second position.
8-nitro: Refers to a nitro group (NO₂) at the eighth position.
3-phenyl: Indicates a phenyl group (C₆H₅) attached at the third position.
2,3,5,6-tetrahydro: Describes a tetrahydro ring system (four-membered ring) fused to the benzoxadiazocine core.
4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione: Specifies the overall structure, including the presence of a thione group (S=) and the methano bridge.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with altered substituents or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Explore its use in designing novel materials due to its unique structure.
Biological Studies: Assess its impact on cellular processes or biological pathways.
Mechanism of Action
Understanding the mechanism requires further research. It likely interacts with specific molecular targets, affecting cellular processes. Experimental studies would reveal its precise mode of action.
Comparison with Similar Compounds
Although direct analogs are limited, we can compare it to related heterocyclic compounds, emphasizing its distinct features.
Remember that this compound’s synthesis and applications remain an exciting area for future investigation!
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C17H15N3O3S/c1-17-10-14(13-9-12(20(21)22)7-8-15(13)23-17)18-16(24)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,24) |
InChI Key |
NNTXKCDTRZVVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


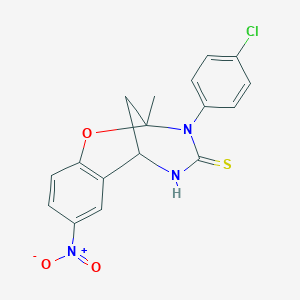
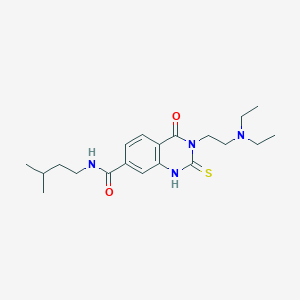
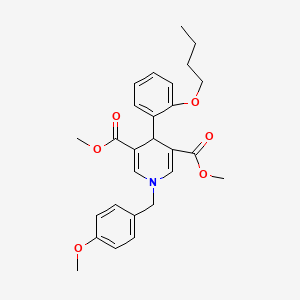
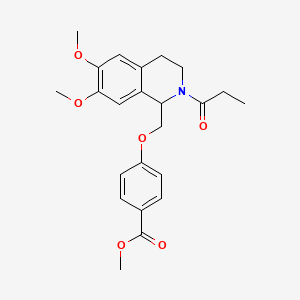
![Methyl 2-[({[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11218575.png)
![6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218581.png)

![11-(3-bromo-4,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11218587.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide](/img/structure/B11218598.png)
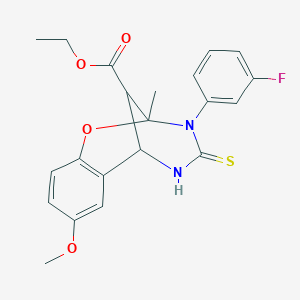
![7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11218622.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B11218623.png)
![5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11218628.png)
